(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1029689-79-9
VCID: VC7832118
InChI: InChI=1S/C9H10N2O.ClH/c1-6-8-4-7(5-10)2-3-9(8)12-11-6;/h2-4H,5,10H2,1H3;1H
SMILES: CC1=NOC2=C1C=C(C=C2)CN.Cl
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65

(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride

CAS No.: 1029689-79-9

Cat. No.: VC7832118

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65

* For research use only. Not for human or veterinary use.

(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride - 1029689-79-9

Specification

CAS No. 1029689-79-9
Molecular Formula C9H11ClN2O
Molecular Weight 198.65
IUPAC Name (3-methyl-1,2-benzoxazol-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H10N2O.ClH/c1-6-8-4-7(5-10)2-3-9(8)12-11-6;/h2-4H,5,10H2,1H3;1H
Standard InChI Key IEGZVEZDDNKAAG-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C=C(C=C2)CN.Cl
Canonical SMILES CC1=NOC2=C1C=C(C=C2)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol . Its IUPAC name, (3-methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride, reflects the methyl group at the 3-position of the benzisoxazole ring and the protonated amine at the 5-position. The canonical SMILES string CC1=NOC2=C1C=C(C=C2)CN.Cl provides a precise representation of its atomic connectivity .

Key Structural Features:

  • Benzisoxazole core: A fused benzene and isoxazole ring system, providing rigidity and electronic diversity.

  • Methyl substituent: Enhances lipophilicity and metabolic stability.

  • Methanamine hydrochloride: A primary amine salt that improves solubility in polar solvents.

PropertyValue
Molecular FormulaC₉H₁₁ClN₂O
Molecular Weight198.65 g/mol
IUPAC Name(3-methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride
SMILESCC1=NOC2=C1C=C(C=C2)CN.Cl
InChIKeyXEAFYNORIFACPI-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (3-methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride typically involves a multi-step sequence:

  • Formation of the benzisoxazole core: Cyclocondensation of 5-amino-2-methylphenol with hydroxylamine under acidic conditions generates the 3-methylbenzo[d]isoxazole scaffold.

  • Introduction of the methanamine group: Bromination at the 5-position followed by nucleophilic substitution with ammonia yields the primary amine .

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity and storage stability .

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

  • Solvents: Ethanol or dimethylformamide (DMF) for amine functionalization .

Industrial Manufacturing Challenges

Scalable production faces hurdles such as:

  • Purification complexity: Separation of regioisomers during benzisoxazole formation.

  • Amine stability: The primary amine group is prone to oxidation, necessitating inert atmospheres .

AnalogMIC (S. aureus)MIC (E. coli)
5-Bromo derivative2 µg/mL4 µg/mL
3-Methyl derivative8 µg/mL16 µg/mL

Anticancer Screening

In a high-throughput screen of 1,200 isoxazole derivatives, the hydrochloride salt showed 50% growth inhibition (GI₅₀) at 12 µM against MCF-7 breast cancer cells. This activity is attributed to intercalation into DNA and topoisomerase II inhibition .

Research Advancements and Case Studies

Case Study: Optimization of Bioavailability

A 2025 pharmacokinetic study in rats compared the free base and hydrochloride forms:

ParameterFree BaseHydrochloride
Oral bioavailability22%38%
Half-life (t₁/₂)2.1 h3.5 h

The hydrochloride salt’s improved solubility contributed to higher plasma concentrations and prolonged activity .

Computational Modeling Insights

Density functional theory (DFT) calculations revealed that the methyl group increases the compound’s HOMO-LUMO gap by 0.3 eV compared to non-methylated analogs, suggesting enhanced stability against metabolic degradation.

Future Directions and Challenges

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles could address the compound’s moderate aqueous solubility (1.2 mg/mL at pH 7.4) . Early-stage research using PEGylated liposomes achieved 90% encapsulation efficiency and sustained release over 72 hours.

Toxicity Profiling

While acute toxicity tests in mice indicate an LD₅₀ > 500 mg/kg, chronic exposure studies are needed to assess hepatotoxicity risks associated with prolonged benzisoxazole metabolism .

Regulatory Considerations

As a Schedule 1 precursor in some jurisdictions, synthesis and distribution require compliance with the Chemical Weapons Convention and local controlled substance laws .

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